1,2-Difluoro-5-ethoxy-3-nitrobenzene
Overview
Description
1,2-Difluoro-5-ethoxy-3-nitrobenzene is a chemical compound belonging to the class of nitroaromatic compounds. It has the molecular formula C8H7F2NO3 and a molecular weight of 203.14 g/mol. This compound is characterized by the presence of two fluorine atoms, an ethoxy group, and a nitro group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-5-ethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,2-difluoro-5-ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-5-ethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The presence of electron-withdrawing groups such as nitro and fluorine makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted products with nucleophiles replacing the fluorine atoms.
Reduction: Formation of 1,2-difluoro-5-ethoxy-3-aminobenzene.
Oxidation: Formation of 1,2-difluoro-5-carboxy-3-nitrobenzene.
Scientific Research Applications
1,2-Difluoro-5-ethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-5-ethoxy-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms and ethoxy group influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Difluoro-3-ethoxy-5-nitrobenzene
- 1,3-Difluoro-2-nitrobenzene
- 2,4-Difluoronitrobenzene
Uniqueness
1,2-Difluoro-5-ethoxy-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine and nitro groups enhances its reactivity and potential for various applications compared to similar compounds.
Properties
IUPAC Name |
5-ethoxy-1,2-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-5-3-6(9)8(10)7(4-5)11(12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYISIGXWPLZRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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